molecular formula C20H36O2 B1662346 Dcp-LA CAS No. 28399-31-7

Dcp-LA

Número de catálogo B1662346
Número CAS: 28399-31-7
Peso molecular: 308.5 g/mol
Clave InChI: CONYTTFKIUJZOF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dcp-LA, also known as FR236924, is a derivative of linoleic acid . It selectively and directly activates PKCε . Dcp-LA also activates Ca (2+)/calmodulin-dependent protein kinase II (CaMKII) and inhibits protein phosphatase-1 (PP-1) to stimulate AMPA receptor exocytosis .


Synthesis Analysis

The synthesis of Dcp-LA involves the linoleic acid derivative 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid . It has been found to restore restraint stress-induced reduction in the cell surface localization of 5-HT 1A receptor .


Molecular Structure Analysis

Dcp-LA has the molecular formula C20H36O2 and a molecular weight of 308.50 . It is also known by the names 2-[(2-pentylcyclopropyl)methyl]cyclopropaneoctanoic acid and 8-[2-(2-pentyl-cyclopropylmethyl)-cyclopropyl]-octanoic acid .


Chemical Reactions Analysis

Dcp-LA has been found to activate PKC in PC-12 cells in a concentration-dependent manner, with the maximal effect at 100 nM .


Physical And Chemical Properties Analysis

Dcp-LA is an oil with a clear color . It is soluble in DMSO . The SMILES string for Dcp-LA is CCCCCC1CC1CC2CC2CCCCCCCC(O)=O .

Aplicaciones Científicas De Investigación

  • Protein Kinase C Activation

    • Field : Biochemistry
    • Application Summary : DCP-LA selectively activates Protein Kinase C (PKC), specifically the PKC-ε isozyme . This activation is significant in PC-12 cells, a line of cells often used in scientific research .
    • Methods : In the in situ PKC assay with reverse-phase high-performance liquid chromatography, DCP-LA significantly activated PKC in PC-12 cells in a concentration-dependent manner .
    • Results : The activation of PKC by DCP-LA was blocked by GF109203X, a PKC inhibitor, or a selective inhibitor peptide of the novel PKC isozyme PKC-ε .
  • Alzheimer’s Disease Therapy

    • Field : Neurology
    • Application Summary : DCP-LA has been developed as a promising drug for Alzheimer’s Disease therapy . It serves as a selective activator of PKCε and a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B) .
    • Methods : DCP-LA restrains Tau phosphorylation efficiently due to PKCε-mediated direct inactivation of GSK-3β, to PKCε/Akt-mediated inactivation of GSK-3β, and to receptor tyrosine kinase/insulin receptor substrate 1/phosphoinositide 3-kinase/3-phosphoinositide-dependent protein kinase 1/Akt-mediated inactivation of GSK-3β in association with PTP1B inhibition .
    • Results : DCP-LA ameliorates spatial learning and memory impairment in 5xFAD transgenic mice, an animal model of AD .
  • Neurotransmitter Release

    • Field : Neuroscience
    • Application Summary : DCP-LA stimulates the release of neurotransmitters in a PKC- and α7 ACh receptor-dependent manner .
  • Stress-Induced Memory Impairment

    • Field : Behavioral Neuroscience
    • Application Summary : DCP-LA has been found to ameliorate age-related spatial memory decline .
    • Methods : Oral administration of DCP-LA (1 mg/kg) for 7 months (three times a week) was given to senescence-accelerated mouse-prone 8 (SAMP8) mice .
    • Results : DCP-LA shortened the prolonged retention latency for SAMP8 mice in the water maze test .
  • Glycogen Synthase Kinase-3β Inhibition

    • Field : Biochemistry
    • Application Summary : DCP-LA serves as a selective activator of PKCε and a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B). DCP-LA restrains Tau phosphorylation efficiently due to PKCε-mediated direct inactivation of GSK-3β .
    • Methods : DCP-LA binds to the PS binding/associating sites Arg50 and Ile89 in the C2-like domain of PKCε, which are distinct from the DG binding site in the C1 domain, at the carboxyl-terminal end and the cyclopropane rings, respectively .
    • Results : DCP-LA efficiently inactivates GSK-3β and restrains Tau phosphorylation by cooperation of PKCε activation and PTP1B inhibition .
  • Tau Phosphorylation

    • Field : Neurobiology
    • Application Summary : DCP-LA prevents Tau phosphorylation due to PKCε-mediated direct inactivation of GSK-3β, to PKCε/Akt-mediated inactivation of GSK-3β, and to receptor tyrosine kinase/insulin receptor substrate 1/phosphoinositide 3-kinase/3-phosphoinositide-dependent protein kinase 1/Akt-mediated inactivation of GSK-3β in association with PTP1B inhibition .
    • Results : DCP-LA ameliorates spatial learning and memory impairment in 5xFAD transgenic mice, an animal model of AD .
  • Ischemic Neuronal Damage Protection

    • Field : Neurobiology
    • Application Summary : DCP-LA has been found to protect neurons from ischemic damage .
    • Methods : The protective effect of DCP-LA was examined using a middle cerebral artery (MCA) occlusion model of mice .
    • Results : DCP-LA significantly rescued neurons from damage due to ischemic insult .
  • Lipid Signaling in PKC Activation

    • Field : Biochemistry
    • Application Summary : DCP-LA serves as a selective activator of PKC-ε, possibly by binding to the phosphatidylserine binding site on PKC-ε .
    • Methods : In the cell-free PKC assay, DCP-LA most strongly activated PKC-ε, with 7-fold potency over other PKC isozymes, in the absence of dioleoyl-phosphatidylserine and 1,2-dioleoyl-sn-glycerol .
    • Results : The DCP-LA action was inhibited by dioleoyl-phosphatidylserine .
  • Neurotransmitter Release Stimulation

    • Field : Neuroscience
    • Application Summary : DCP-LA stimulates the presynaptic release of glutamate, dopamine, and serotonin, with the highest potency .
  • Bone Tissue Regeneration

    • Field : Biomedical Engineering
    • Application Summary : A novel combination of lanthanum (La 3+) ions doped dicalcium phosphate (DCP) (La-DCP) and 1.5–3.5 wt.% of graphene oxide (GO) doped La-DCP bone cement materials were successfully synthesized and reported for the first time . These materials have widespread applications in orthopedic and dental surgeries .
    • Methods : Acid/base interaction between La-β-tricalcium phosphate (La-βTCP) and monocalcium phosphate monohydrate (MCPM) in the presence of water was the basis for making the La-DCP cements .
    • Results : The synthesized GO/La-DCP bone cements were biocompatible, and the proliferation and differentiation properties of human osteosarcoma (Saos-2) cells were significantly improved with the addition of GO .
  • Tau-Targeted Drugs

    • Field : Neurobiology
    • Application Summary : A recent focus on Alzheimer’s Disease therapy is the development of Tau-targeted drugs . The linoleic acid derivative DCP-LA has been developed as a promising drug for Alzheimer’s Disease therapy .
    • Methods : DCP-LA restrains Tau phosphorylation efficiently due to PKCε-mediated direct inactivation of GSK-3β, to PKCε/Akt-mediated inactivation of GSK-3β, and to receptor tyrosine kinase/insulin receptor substrate 1/phosphoinositide 3-kinase/3-phosphoinositide-dependent protein kinase 1/Akt-mediated inactivation of GSK-3β in association with PTP1B inhibition .
    • Results : DCP-LA ameliorates spatial learning and memory impairment in 5xFAD transgenic mice, an animal model of AD .
  • PKC Activation

    • Field : Biochemistry
    • Application Summary : DCP-LA most strongly activates PKC-ε, with 7-fold potency over other PKC isozymes, in the absence of dioleoyl-phosphatidylserine and 1,2-dioleoyl-sn-glycerol .

Safety And Hazards

Dcp-LA should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of accidental exposure, it is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Propiedades

IUPAC Name

8-[2-[(2-pentylcyclopropyl)methyl]cyclopropyl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-2-3-7-10-16-13-18(16)15-19-14-17(19)11-8-5-4-6-9-12-20(21)22/h16-19H,2-15H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONYTTFKIUJZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC1CC2CC2CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432656
Record name DCP-LA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dcp-LA

CAS RN

28399-31-7
Record name DCP-LA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 8-(2-((2-pentylcyclopropan-1-yl)methyl)cyclopropyl)octanoic acid methyl ester (4.89 g), 1N aqueous solution (33.4 ml) of lithium hydroxide and dioxane (33 ml) was stirred at 60° C. overnight. The mixture was poured into a mixture of ethyl acetate (EA) and a saturated aqueous solution of ammonium chloride. The separated organic layer was washed with water and dried over magnesium sulfate. After filtration, the filtrate was concentrated in vacuo. The obtained residue was purified by chromatography on silica gel (eluted with 20% EA in n-hexane). The fractions including 8-(2-((2-pentylcyclopropan-1-yl)methyl)cyclopropyl)octanoic acid were collected and concentrated in vacuo to give 8-(2-((2-pentylcyclopropan-1-yl)methyl)cyclopropyl)octanoic acid (4.01 g) as an oil.
[Compound]
Name
aqueous solution
Quantity
33.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dcp-LA
Reactant of Route 2
Reactant of Route 2
Dcp-LA
Reactant of Route 3
Reactant of Route 3
Dcp-LA
Reactant of Route 4
Dcp-LA
Reactant of Route 5
Dcp-LA
Reactant of Route 6
Dcp-LA

Citations

For This Compound
998
Citations
T Kanno, H Yamamoto, T Yaguchi, R Hi, T Mukasa… - Journal of lipid …, 2006 - ASBMB
… octanoic acid (DCP-LA), a … DCP-LA significantly activated PKC in PC-12 cells in a concentration-dependent (10 nM–100 μM) manner, with the maximal effect at 100 nM, and the …
Number of citations: 94 www.jlr.org
T Shimizu, T Kanno, A Tanaka… - Cellular Physiology and …, 2011 - karger.com
… We have earlier found that DCP-LA serves as a selective and direct activator of PKC-ε, … experiments using racemic modification of DCP-LA. Racemic DCP-LA is thought to consist …
Number of citations: 32 karger.com
T Nagata, S YAMAMOTO, T YAGUCHI, H ISO… - …, 2005 - Wiley Online Library
… Conclusion: The results of the present study show that DCP-LA ameliorates learning and memory deficits induced by amyloid-β 1−40 peptide or scopolamine. DCP-LA may thus offer …
Number of citations: 21 onlinelibrary.wiley.com
T Kanno, T Yaguchi, T Nagata… - Journal of cellular …, 2009 - Wiley Online Library
… and DCP-LA increased expression of both the subunits on the plasma membrane. The DCP-LA … DCP-LA, thus, appears to activate CaMKII through PP-1 inhibition, that stimulates AMPA …
Number of citations: 29 onlinelibrary.wiley.com
T Nagata, T Tominaga, H Mori, T Yaguchi… - Behavioural brain …, 2010 - Elsevier
… )-cyclopropyl]-octanoic acid (DCP-LA) 70 min prior to HFS neutralized … DCP-LA shortened the prolonged latency to control levels. The results of the present study indicate that DCP-LA …
Number of citations: 16 www.sciencedirect.com
T Yaguchi, T Nagata, T Mukasa, H Fujikawa… - …, 2006 - journals.lww.com
… of DCP-LA on age-related impairment of learning and memory. In the present study using SAMP8 and SAMR1, we show that DCP-LA … In the present study, DCP-LA shortened prolonged …
Number of citations: 24 journals.lww.com
T Kanno, A Tsuchiya, T Shimizu, M Mabuchi… - Cellular Physiology and …, 2015 - karger.com
… DCP-LA selectively and directly activates PKCε. The present study aimed at understanding the mechanism of DCP-LA-… DCP-LA binding to PKCε was assayed using a fluorescein …
Number of citations: 14 karger.com
T Kanno, A Tsuchiya, T Shimizu, S Nakao… - Cellular Physiology and …, 2013 - karger.com
… The present study investigated the effects of these DCP-LA-phospholipids on activities of PKC isozymes and protein phosphatases. We show here that DCP-LA-phospholipids activate …
Number of citations: 10 karger.com
T Yaguchi, H Fujikawa, T Nishizaki - Neurochemical research, 2010 - Springer
… that DCP-LA rescues … the DCP-LA action, we examined the protective effect of DCP-LA against ischemic neuronal damage using a MCA occlusion model of mice. As expected, DCP-LA …
Number of citations: 22 link.springer.com
T Kanno, A Tanaka, T Nishizaki - Cellular Physiology and Biochemistry, 2012 - karger.com
… DCP LA did not induce PKC phos phorylation of α7 ACh receptors. DCP LA stimulated … Conclusion: The results of the present study demonstrate that DCP LA increases surface …
Number of citations: 17 karger.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.